![molecular formula C16H10ClN3O2S B12501909 5-(5-chloro-2-methylphenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B12501909.png)
5-(5-chloro-2-methylphenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione
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Overview
Description
5-(5-chloro-2-methylphenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione is a complex heterocyclic compound. It is characterized by its unique tricyclic structure, which includes a combination of sulfur, nitrogen, and chlorine atoms. This compound has garnered interest due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-chloro-2-methylphenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione typically involves multi-step reactions. One common method includes the condensation of acetoacetic acid derivatives with salicylaldehyde and thiourea in the presence of a catalyst such as sodium bisulfate . The reaction is carried out in ethanol under reflux conditions, leading to the formation of the desired tricyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-(5-chloro-2-methylphenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation and nitration reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
5-(5-chloro-2-methylphenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(5-chloro-2-methylphenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione involves its interaction with various molecular targets. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects. For instance, its anti-inflammatory activity could be attributed to the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
- 13-(N-arylaminocarbonyl)-9-methyl-11-thioxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trienes
- 7-oxa-2-azatricyclo[7.4.0.02,6]trideca-1(9),10,12-trien-3-ones
Uniqueness
5-(5-chloro-2-methylphenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione is unique due to its specific combination of functional groups and tricyclic structure. This uniqueness contributes to its distinct chemical reactivity and potential biological activities.
Biological Activity
Chemical Structure and Properties
The compound features a unique tricyclic structure with multiple functional groups that contribute to its biological activity. The presence of the chloro and methyl substituents on the phenyl ring, along with the thiazole and triazine moieties, suggests potential interactions with various biological targets.
Molecular Formula
- Molecular Formula: C15H12ClN5O2S
- Molecular Weight: 353.81 g/mol
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of similar compounds within the same structural class. For instance, derivatives of thiazolopyridines have shown significant inhibitory effects against pathogens such as Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.21 μM . Although specific data for our compound is limited, its structural analogs suggest a promising potential for antibacterial activity.
Anticancer Activity
The anticancer potential of related compounds has been investigated in various studies. For example, compounds with similar tricyclic structures have demonstrated cytotoxic effects against cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The exact mechanism of action for our compound remains to be elucidated; however, molecular docking studies indicate possible interactions with critical proteins involved in cancer progression.
Enzyme Inhibition
Enzyme inhibition is another area where this compound may exhibit significant activity. Compounds structurally related to our target have been shown to inhibit key enzymes such as tyrosinase, which is involved in melanin production and is a target for skin-related disorders . The IC50 values for these inhibitors ranged from 10 µM to over 300 µM, suggesting that our compound may also possess enzyme inhibitory properties worth exploring.
Study 1: Synthesis and Evaluation
In a recent study focused on synthesizing novel derivatives of tricyclic compounds, researchers evaluated their biological activities against various bacterial strains. The most active compounds were those that maintained specific functional groups conducive to interaction with bacterial enzymes . This study emphasizes the importance of structural modifications in enhancing biological efficacy.
Study 2: Molecular Docking Analysis
A molecular docking study was conducted on related compounds to predict their binding affinities towards DNA gyrase and other targets involved in bacterial replication . The results indicated strong binding interactions that could be mirrored in our compound due to structural similarities.
Properties
Molecular Formula |
C16H10ClN3O2S |
---|---|
Molecular Weight |
343.8 g/mol |
IUPAC Name |
5-(5-chloro-2-methylphenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione |
InChI |
InChI=1S/C16H10ClN3O2S/c1-8-4-5-9(17)7-11(8)20-15(21)13-12(19-16(20)22)10-3-2-6-18-14(10)23-13/h2-7H,1H3,(H,19,22) |
InChI Key |
DFWHHZYVBQVECK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2C(=O)C3=C(C4=C(S3)N=CC=C4)NC2=O |
Origin of Product |
United States |
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